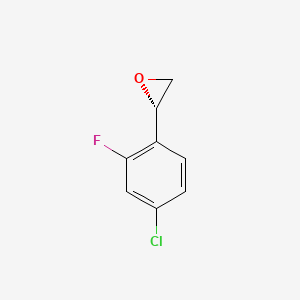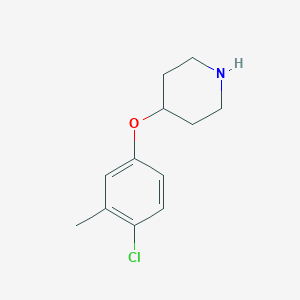
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring with a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol followed by methoxylation.
Cyclopropanation: Another approach involves the cyclopropanation of 2-bromo-5-methoxybenzene using a suitable cyclopropanating agent such as diazomethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Oxidation: 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and nucleophiles like sodium cyanide (NaCN) for substitution reactions are commonly used.
Major Products Formed: The major products include 1-(2-bromo-5-methoxyphenyl)cyclopropanone, 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is unique due to its combination of functional groups and structural features. Similar compounds include:
1-(2-Chloro-5-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-4-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-6-methoxyphenyl)cyclopropan-1-ol
These compounds differ in the position of the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-(2-bromo-5-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-7-2-3-9(11)8(6-7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
NXGGRBPVZLDZOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)


![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)







